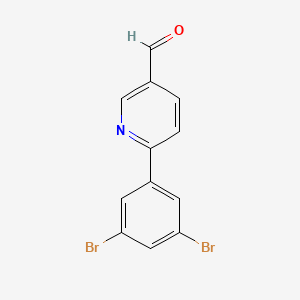
6-(3,5-Dibromo-phenyl)-pyridine-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3,5-dibromophenyl)pyridine-3-carboxaldehyde, AldrichCPR is a chemical compound known for its unique structure and properties. It is a derivative of pyridinecarboxaldehyde, where the pyridine ring is substituted with a 3,5-dibromophenyl group. This compound is used in various scientific research applications due to its reactivity and potential for forming complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-dibromophenyl)pyridine-3-carboxaldehyde typically involves the bromination of pyridine-3-carboxaldehyde followed by the introduction of the 3,5-dibromophenyl group. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at controlled temperatures to ensure the selective bromination of the phenyl ring.
Industrial Production Methods
In an industrial setting, the production of 6-(3,5-dibromophenyl)pyridine-3-carboxaldehyde may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more consistent and scalable production method.
Análisis De Reacciones Químicas
Types of Reactions
6-(3,5-dibromophenyl)pyridine-3-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 6-(3,5-dibromophenyl)pyridine-3-carboxylic acid.
Reduction: 6-(3,5-dibromophenyl)pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-(3,5-dibromophenyl)pyridine-3-carboxaldehyde is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism by which 6-(3,5-dibromophenyl)pyridine-3-carboxaldehyde exerts its effects depends on its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the inhibition of enzyme activity or alteration of protein function. The bromine atoms on the phenyl ring can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
6-(3,5-dibromophenyl)pyridine-3-carboxaldehyde can be compared with other pyridinecarboxaldehyde derivatives such as:
- Pyridine-2-carboxaldehyde (2-formylpyridine)
- Pyridine-4-carboxaldehyde (4-formylpyridine)
- 3,5-dibromobenzaldehyde
Uniqueness
The presence of both the 3,5-dibromophenyl group and the pyridine ring in 6-(3,5-dibromophenyl)pyridine-3-carboxaldehyde provides unique reactivity and binding properties, making it a valuable compound in various research applications.
Propiedades
Fórmula molecular |
C12H7Br2NO |
|---|---|
Peso molecular |
341.00 g/mol |
Nombre IUPAC |
6-(3,5-dibromophenyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H7Br2NO/c13-10-3-9(4-11(14)5-10)12-2-1-8(7-16)6-15-12/h1-7H |
Clave InChI |
PDXABOMUYNQIRX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1C=O)C2=CC(=CC(=C2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


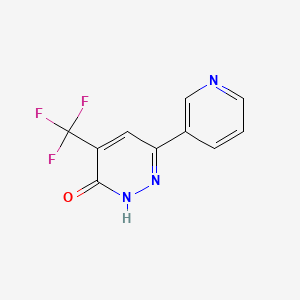

![N-(biphenyl-2-yl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B12049476.png)

![4-{(E)-[2-(4-hydroxybenzoyl)hydrazono]methyl}phenyl 2-chlorobenzoate](/img/structure/B12049485.png)
![N'~1~,N'~8~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]octanedihydrazide](/img/structure/B12049488.png)
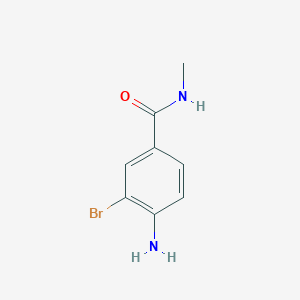
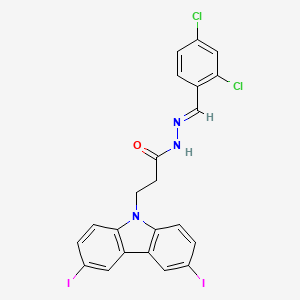

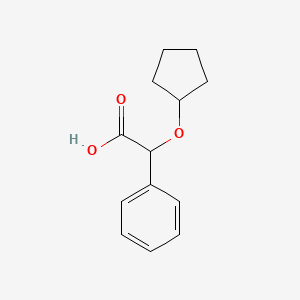
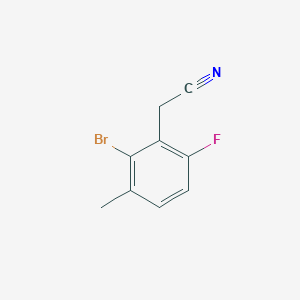
![N-(biphenyl-2-yl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12049522.png)
![N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-3-(9H-carbazol-9-yl)propanehydrazide](/img/structure/B12049529.png)

